![molecular formula C8H13NO B13626189 Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its tricyclic framework, making it a heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-7-azatricyclo[3.3.2.0,1,5]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a furan derivative and an amine, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-oxa-7-azatricyclo[3.3.2.0,1,5]decane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane hydrochloride: A similar compound with a hydrochloride salt form, often used in research for its enhanced solubility.
7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione: Another related compound with a benzyl group and additional functional groups, used in various chemical applications.
Uniqueness
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-oxa-7-azatricyclo[3.3.2.01,5]decane |
InChI |
InChI=1S/C8H13NO/c1-2-8-4-9-3-7(1,8)5-10-6-8/h9H,1-6H2 |
Clave InChI |
LLAPRJPLHRPUPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC23C1(CNC2)COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


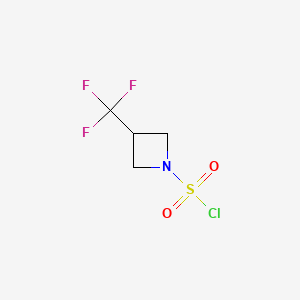
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)
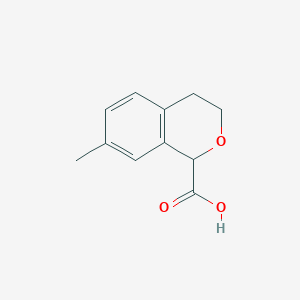
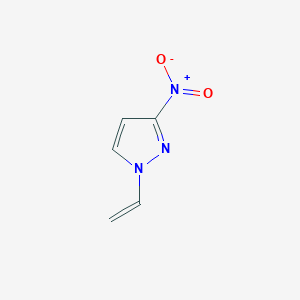
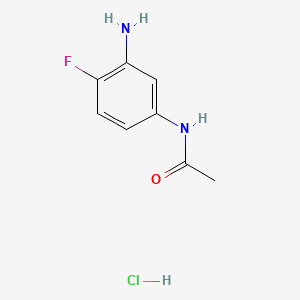
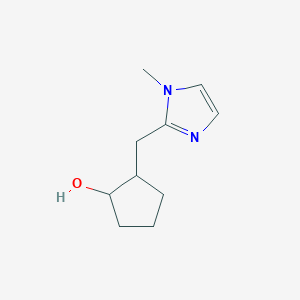
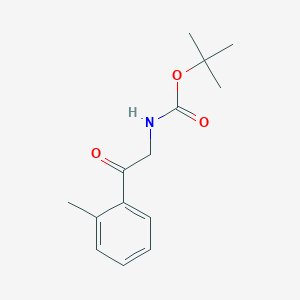
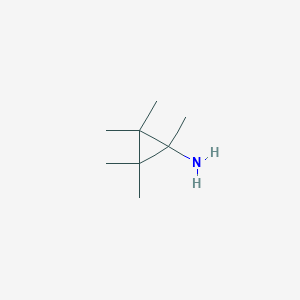
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
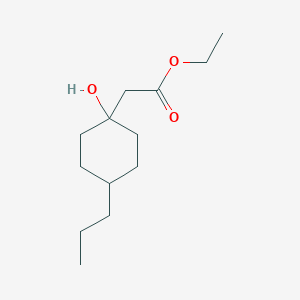
nitrosoamine](/img/structure/B13626181.png)



